(S)-1-Boc-3-aminopyrrolidine

Description

The exact mass of the compound tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

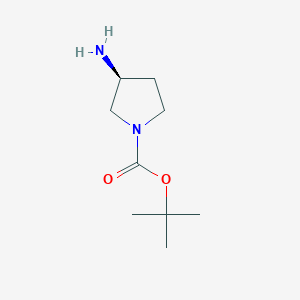

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIBWIAICVBURI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357546 | |

| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147081-44-5 | |

| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Boc-3-aminopyrrolidine: A Technical Guide for Researchers

(S)-1-Boc-3-aminopyrrolidine is a chiral building block widely utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Valued in medicinal chemistry, its structure is pivotal in the development of biologically active molecules due to the presence of a protected amine and a chiral center.[1] This guide provides an in-depth overview of its physical properties, hazards, and relevant experimental protocols for professionals in drug development and scientific research.

Core Physical and Chemical Properties

This compound is typically a light yellow to colorless liquid.[1] Its key physical and chemical identifiers and properties are summarized below for quick reference.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | [2] |

| Synonyms | (S)-(-)-1-Boc-3-aminopyrrolidine, (S)-3-Amino-1-N-BOC-pyrrolidine | [2][3] |

| CAS Number | 147081-44-5 | [1][4] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][4] |

| Molecular Weight | 186.25 g/mol | [1][4][5] |

| Appearance | Light yellow to colorless liquid | [1] |

| Purity | ≥95% - 99% (Chiral purity) | [1][4] |

Table 2: Quantitative Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 216-217 °C (lit.)95 - 98 °C / 5 mmHg | [1][4] |

| Density | 1.067 g/mL at 25 °C (lit.)1.07 g/mL | [1][4] |

| Refractive Index | n20/D 1.4720 (lit.) | [4] |

| Optical Rotation | [α]20/D -2°, c = 1 in chloroform[α]20/D = -1.8 to -3.5°, c = 2.5% in CHCl₃ | [1][4] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [4] |

| Storage Temperature | Room Temperature or 2-8°C | [1][6] |

Health and Safety Hazards

This compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye damage.[2][5] Proper personal protective equipment (PPE), including eye shields, face shields, and gloves, should be used when handling this chemical.[4]

Table 3: GHS Hazard Classification

| Classification | Code | Description | Source(s) |

| Pictograms | Skull and crossbones, Corrosion | [5] | |

| Signal Word | Danger | [5] | |

| Hazard Statements | H301 | Toxic if swallowed | [2][5] |

| H318 | Causes serious eye damage | [2][4][5] | |

| H314 | Causes severe skin burns and eye damage (notified in <10% of cases) | [5] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [4][7] |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [4][7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4][7] | |

| P405 | Store locked up | [7] |

Key Applications and Synthetic Pathways

This compound is a crucial intermediate for synthesizing a range of molecules, notably Histamine (B1213489) H3 receptor antagonists.[4] The Histamine H3 receptor is a G-protein coupled receptor (GPCR) that regulates the release of various neurotransmitters in the central nervous system, making it a significant target for treating neurological disorders.[3][8]

Histamine H3 Receptor Signaling Pathway

The activation of the H3 receptor (H3R) by an agonist (like histamine) initiates a signaling cascade through its coupling with Gαi/o proteins.[4] This leads to the inhibition of adenylyl cyclase (AC), which in turn suppresses the cAMP/PKA cascade.[4] H3R stimulation can also activate other pathways like the MAPK and PI3K/AKT pathways.[4] Antagonists developed using this compound block these effects, enhancing neurotransmitter release.

Caption: Signaling pathway of the Histamine H3 Receptor.

Experimental Workflow: Synthesis of this compound

A modern synthetic approach involves a one-pot photoenzymatic process starting from pyrrolidine. This green chemistry workflow combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination, eliminating the need for isolating intermediates.

Caption: One-pot photoenzymatic synthesis workflow.

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These are generalized procedures standard in organic chemistry labs.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common lab method uses a Thiele tube or an aluminum block.[1]

Methodology:

-

Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the fusion tube.[1]

-

Heating: The assembly, along with a thermometer, is slowly and uniformly heated in an oil bath or heating block.[1][9]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]

-

Confirmation: The temperature is recorded. To confirm, the apparatus is allowed to cool slightly. The temperature at which the liquid is drawn back into the capillary tube is also noted as the boiling point.

Precautions:

-

Ensure the capillary tube is properly sealed at one end.[9]

-

Heat the apparatus slowly to ensure uniform temperature distribution.[1]

-

The thermometer bulb and the sample should be at the same level for an accurate reading.[1]

Determination of Density

Density is the ratio of mass to volume (ρ = m/V). For a liquid, it can be determined by accurately measuring the mass of a known volume.

Methodology:

-

Mass Measurement: Obtain the mass of a clean, dry graduated cylinder or pycnometer (volumetric flask) using an electronic balance.[10]

-

Volume Measurement: Add a precise volume of this compound (e.g., 5.0 mL) to the graduated cylinder.[11]

-

Final Mass: Measure the combined mass of the cylinder and the liquid.[10]

-

Calculation: Subtract the mass of the empty cylinder to find the mass of the liquid. Calculate the density by dividing the mass of the liquid by its volume.[10]

-

Temperature Control: Since density is temperature-dependent, record the temperature at which the measurement is made.[12]

Measurement of Optical Rotation

Optical rotation is the angle through which plane-polarized light is rotated when passing through a sample of a chiral compound. A polarimeter is used for this measurement.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).[6]

-

Calibration: Calibrate the polarimeter by first measuring the rotation of the pure solvent (the blank). The reading should be zero.

-

Measurement: Fill the polarimeter sample cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α) in degrees.[13]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The temperature (T) and the wavelength (λ) of the light source (typically the sodium D-line, 589 nm) are reported with the value.[6][14]

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. smart.dhgate.com [smart.dhgate.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. chm.uri.edu [chm.uri.edu]

- 13. rudolphresearch.com [rudolphresearch.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to (S)-1-Boc-3-aminopyrrolidine: Synthesis, Properties, and Applications

(S)-1-Boc-3-aminopyrrolidine , with the CAS Number 147081-44-5 , is a chiral synthetic building block of significant interest to researchers and drug development professionals.[1] Its defined stereochemistry and bifunctional nature, featuring a Boc-protected secondary amine within a pyrrolidine (B122466) ring and a free primary amine, make it a valuable intermediate in the asymmetric synthesis of complex molecules, particularly for pharmaceutical applications. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of bioactive compounds.

Chemical Structure and Physicochemical Properties

This compound, systematically named tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, possesses a pyrrolidine ring with a primary amine at the third position and a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom. This structure is critical for its utility, allowing for selective reactions at the primary amine while the ring nitrogen is deactivated.

Chemical Structure:

-

IUPAC Name: tert-butyl (S)-3-aminopyrrolidine-1-carboxylate

-

Molecular Formula: C₉H₁₈N₂O₂[2]

-

SMILES: CC(C)(C)OC(=O)N1CC--INVALID-LINK--C1[2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in synthetic procedures.

| Property | Value |

| CAS Number | 147081-44-5 |

| Molecular Weight | 186.25 g/mol [2] |

| Appearance | Light yellow to colorless liquid |

| Density | 1.067 g/mL at 25 °C[2] |

| Boiling Point | 216-217 °C[2] |

| Refractive Index (n20/D) | 1.4720[2] |

| Optical Rotation ([α]20/D) | -2° (c = 1 in chloroform)[2] |

Synthesis and Experimental Protocols

An economical and practical synthesis for this compound has been developed starting from the readily available and inexpensive chiral precursor, L-aspartic acid.[2] This multi-step synthesis involves protection, reduction, cyclization, and deprotection steps to yield the target compound with high optical purity.

Experimental Protocol: Synthesis from L-Aspartic Acid[2]

This procedure outlines a six-step synthesis to obtain this compound.

Step 1: N-Cbz Protection of L-Aspartic Acid

-

L-aspartic acid is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of sodium hydroxide (B78521) and a phase transfer catalyst (benzyl triethylammonium (B8662869) chloride) to yield N-Cbz-L-aspartic acid. Yield: 86% .

Step 2: Diesterification

-

The N-protected aspartic acid is treated with acetyl chloride in methanol (B129727) to produce the corresponding dimethyl ester. Yield: 90% .

Step 3: Reduction of Esters

-

The dimethyl ester is reduced using sodium borohydride (B1222165) in a methanol/THF solvent system to afford the corresponding diol. Yield: 90% .

Step 4: Mesylation of Diol

-

The diol is reacted with methanesulfonyl chloride (MsCl) in the presence of triethylamine (B128534) in ethyl acetate (B1210297) to form the dimesylate. Yield: 85% .

Step 5: Cyclization and Boc Protection

-

The dimesylate is treated with liquid ammonia (B1221849) to induce ring closure. Subsequently, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is added in a one-pot reaction to protect the newly formed pyrrolidine nitrogen, yielding a biprotected intermediate. Yield: 65% .

Step 6: Cbz-Deprotection

-

The Cbz group is removed via catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in ethanol (B145695) to give the final product, this compound. Yield: 95% .

Below is a diagram illustrating the synthetic workflow.

Applications in Drug Discovery

This compound is a crucial chiral building block for the synthesis of various pharmaceutical agents. Its stereocenter is often transferred to the final active pharmaceutical ingredient (API), which is critical for its biological activity and selectivity.

Synthesis of Histamine (B1213489) H₃ Receptor Antagonists

A prominent application is in the synthesis of Histamine H₃ receptor antagonists, which are being investigated for the treatment of various neurological and cognitive disorders.[3] The pyrrolidine moiety often serves as a central scaffold that can be functionalized to interact with the receptor.

Representative Experimental Protocol: N-Alkylation

The primary amine of this compound can be functionalized through various reactions, such as N-alkylation, to build more complex molecular architectures. The following is a general protocol for its reaction with an electrophile.

Step 1: Reaction Setup

-

Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as acetonitrile (B52724) or DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base (1.5-2.0 equivalents), such as potassium carbonate or triethylamine, to the solution.

Step 2: Addition of Electrophile

-

Slowly add the alkylating agent (e.g., an alkyl halide or triflate, 1.1 equivalents) to the stirred reaction mixture at room temperature.

Step 3: Reaction and Monitoring

-

The reaction may be heated (e.g., to 60-80 °C) to drive it to completion.

-

Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 4: Workup and Purification

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.

The workflow for this common synthetic transformation is depicted below.

References

The Core Mechanism of (S)-1-Boc-3-aminopyrrolidine in Asymmetric Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-aminopyrrolidine stands as a cornerstone chiral building block in modern organic synthesis, particularly in the realm of asymmetric organocatalysis. Its rigid pyrrolidine (B122466) scaffold, coupled with a strategically placed protected amine, provides a versatile platform for the design and synthesis of highly efficient catalysts for a variety of carbon-carbon bond-forming reactions. This technical guide delves into the core mechanism of action of catalysts derived from this compound, with a focus on their application in asymmetric Michael additions and aldol (B89426) reactions. Detailed experimental protocols, quantitative data from representative systems, and mechanistic diagrams are provided to offer a comprehensive resource for researchers in drug discovery and chemical development.

The Role of this compound as a Chiral Scaffold

This compound's utility in organocatalysis stems from its inherent chirality and the presence of two key functional groups: the secondary amine within the pyrrolidine ring (after deprotection of the Boc group) and the primary amine at the C3 position. The tert-butoxycarbonyl (Boc) protecting group is crucial during the synthesis of the catalyst, allowing for selective functionalization of the exocyclic amine. Once the desired catalytic moiety is installed, the Boc group can be readily removed under acidic conditions to unmask the pyrrolidine nitrogen, which often plays a vital role in the catalytic cycle.

The chiral environment provided by the (S)-configuration of the pyrrolidine ring is fundamental to inducing stereoselectivity in the catalyzed reactions. The rigid five-membered ring structure orients the substituents in a well-defined three-dimensional space, allowing for effective facial discrimination of the approaching substrates.

Mechanism of Action in Asymmetric Michael Additions

Catalysts derived from this compound, particularly thiourea (B124793) and squaramide derivatives, have proven to be highly effective in promoting asymmetric Michael additions. These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The mechanism of these bifunctional catalysts is a prime example of cooperative catalysis, where different functional groups on the catalyst molecule simultaneously activate both the nucleophile and the electrophile.

The primary amine of the aminopyrrolidine is typically converted into a thiourea or squaramide moiety. This group acts as a hydrogen-bond donor, activating the Michael acceptor (the α,β-unsaturated compound) by coordinating to its carbonyl oxygen or nitro group. This hydrogen bonding increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

Simultaneously, the deprotected pyrrolidine nitrogen can act as a Brønsted base, deprotonating the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a nucleophilic enolate. The chiral scaffold then directs the approach of the enolate to one face of the activated Michael acceptor, leading to the formation of the product with high enantioselectivity.

Representative Data for Asymmetric Michael Additions

The following table summarizes representative quantitative data for asymmetric Michael additions catalyzed by bifunctional thiourea and squaramide catalysts derived from chiral amines, analogous to those synthesized from this compound.

| Catalyst Type | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| Thiourea | Acetylacetone | β-Nitrostyrene | Toluene | 10 | 95 | 92 | [1] |

| Thiourea | Dibenzoylmethane | β-Nitrostyrene | Toluene | 5 | 98 | 94 | [1] |

| Squaramide | Acetylacetone | β-Nitrostyrene | Toluene | 1 | 99 | 96 | [2] |

| Squaramide | 1,3-Indandione | β-Nitrostyrene | CH2Cl2 | 2 | 97 | 99 | [3] |

Experimental Protocols

General Procedure for the Synthesis of a this compound-derived Thiourea Catalyst:

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) is added triethylamine (B128534) (1.1 eq.).

-

The solution is cooled to 0 °C, and a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq.) in DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until completion.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired thiourea catalyst.

-

For use in catalysis, the Boc group is typically removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

General Procedure for the Asymmetric Michael Addition:

-

To a solution of the Michael acceptor (1.0 eq.) in a suitable solvent (e.g., toluene, DCM) is added the chiral thiourea or squaramide catalyst (1-10 mol%).

-

The Michael donor (1.2-2.0 eq.) is then added, and the reaction mixture is stirred at the specified temperature (ranging from -20 °C to room temperature).

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is concentrated and purified by flash column chromatography to yield the desired Michael adduct.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Mechanism of Action in Asymmetric Aldol Reactions

In asymmetric aldol reactions, catalysts derived from this compound operate through an enamine-based mechanism. The deprotected secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with the aldehyde acceptor.

The thiourea or squaramide moiety of the catalyst plays a crucial role in activating the aldehyde acceptor through hydrogen bonding, similar to the Michael addition. This dual activation, where the catalyst concurrently enhances the nucleophilicity of the donor and the electrophilicity of the acceptor, is key to the high efficiency and stereoselectivity of the reaction. The chiral environment of the catalyst directs the facial selectivity of the enamine's attack on the activated aldehyde, controlling the stereochemistry of the newly formed stereocenters.

Representative Data for Asymmetric Aldol Reactions

The following table provides representative data for asymmetric aldol reactions catalyzed by bifunctional catalysts derived from chiral amines.

| Catalyst Type | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| Squaramide | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | 10 | 98 | 95:5 | 99 | [4] |

| Thiourea | Benzaldehyde | Acetone | neat | 20 | 85 | - | 78 | [4] |

| Squaramide | Isovaleraldehyde | Cyclohexanone | Chloroform | 5 | 92 | >99:1 | 98 | [4] |

Experimental Protocols

General Procedure for the Synthesis of a this compound-derived Squaramide Catalyst:

-

A solution of this compound (1.0 eq.) and triethylamine (1.1 eq.) in a suitable solvent (e.g., ethanol) is prepared.

-

To this solution is added 3,4-diethoxycyclobut-3-ene-1,2-dione (1.0 eq.), and the mixture is stirred at room temperature.

-

After the formation of the initial adduct, a second chiral amine (e.g., a cinchona alkaloid derivative, 1.0 eq.) is added.

-

The reaction is heated to reflux and stirred for 24-48 hours.

-

The solvent is evaporated, and the crude product is purified by column chromatography to yield the squaramide catalyst.

-

The Boc group is subsequently removed with an acid like TFA.

General Procedure for the Asymmetric Aldol Reaction:

-

The ketone (2.0-10.0 eq.) is added to a solution of the aldehyde (1.0 eq.) and the chiral squaramide catalyst (1-20 mol%) in a suitable solvent (e.g., toluene, chloroform).

-

An acidic or basic additive may be used if required.

-

The reaction is stirred at the desired temperature until the aldehyde is consumed (monitored by TLC or GC).

-

The reaction is quenched, and the product is purified by flash chromatography.

-

The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by NMR spectroscopy and chiral HPLC, respectively.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed.

Caption: Mechanism of Bifunctional Catalysis in Michael Addition.

References

- 1. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Therapeutic Potential of (S)-1-Boc-3-aminopyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (S)-1-Boc-3-aminopyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile chiral building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a chiral center and a modifiable secondary amine, provide a robust framework for the design of potent and selective modulators of various biological targets. This technical guide delves into the synthesis, biological activity, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, metabolic disorders, and neurology.

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated significant therapeutic potential across multiple disease areas. The pyrrolidine (B122466) ring system is a common motif in a wide range of biologically active molecules and approved drugs. The specific stereochemistry of the (S)-enantiomer is often crucial for optimal target engagement and efficacy.

Oncology: Targeting Kinase Signaling Pathways

In the field of oncology, this compound derivatives have been explored as inhibitors of key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the dual Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K) pathways.

EGFR Inhibition: The EGFR signaling pathway plays a central role in regulating cell growth and differentiation, and its dysregulation is a hallmark of many cancers.[1][2] Several studies have reported on pyrrolidine-containing compounds as potent EGFR inhibitors.

Quantitative Data for Pyrrolidine-Based EGFR Inhibitors

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| Compound 5b | EGFRwt | 30.1 | - | ResearchGate |

| EGFRT790M | 12.8 | - | ResearchGate | |

| Compound 12 | EGFRwt | 14.5 | - | ResearchGate |

| EGFRT790M | 35.4 | - | ResearchGate | |

| Compound IIB-5 | EGFRL858R/T790M/C797S | 18.81 | Ba/F3 | PubMed |

| ZINC49691377 | - | - | H1975 (10.02 µM), PC-9 (20.48 µM) | MDPI |

Abl and PI3K Dual Inhibition: The Abl and PI3K signaling pathways are critical for the growth and survival of various cancer cells, particularly in chronic myeloid leukemia (CML). A series of compounds bearing the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abl and PI3K, demonstrating promising cytotoxicity against the K562 CML cell line.[3] While specific IC50 values were not reported, the study highlighted the potential of this scaffold for developing dual-target inhibitors.[3]

Metabolic Disorders: DPP-4 Inhibition for Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Several this compound derivatives have been investigated as DPP-4 inhibitors.

Quantitative Data for Pyrrolidine-Based DPP-4 Inhibitors

| Compound ID | Target | IC50 (µM) | Reference |

| 2-benzylpyrrolidine derivative (Compound 2) | DPP-4 | 0.3 ± 0.03 | OAText |

| Compound 108a (m-benzyl substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidine) | DPP-4 | 0.0013 | ResearchGate |

Neurology: Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for treating cognitive disorders and other neurological conditions. The pyrrolidine moiety is a key structural feature in some reported H3 receptor antagonists.

Quantitative Data for Pyrrolidine-Based Histamine H3 Receptor Antagonists

| Compound ID | Target | Ki (nM) | Reference |

| Immepip analogue (pyrrolidine replacement) | H3 Receptor | - | PubMed |

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

References

- 1. Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (S)-1-Boc-3-aminopyrrolidine in Modern Drug Discovery: A Technical Guide

(S)-1-Boc-3-aminopyrrolidine has emerged as a cornerstone chiral building block in medicinal chemistry, prized for its versatile structure and stereochemical purity. This technical guide provides an in-depth review of its application in the synthesis of pharmacologically active compounds, detailing synthetic methodologies, quantitative biological data, and the strategic rationale behind its use in developing novel therapeutics. Its unique pyrrolidine (B122466) scaffold, combined with the strategic placement of a Boc-protected amine, offers chemists a reliable and adaptable starting point for creating complex molecules with precisely controlled three-dimensional architectures, which is critical for effective and selective interaction with biological targets.[1][2][3]

The significance of the pyrrolidine ring, a five-membered saturated heterocycle, cannot be overstated. It is a "privileged scaffold" frequently found in natural products and FDA-approved drugs.[4][5][6] Its non-planar, sp³-rich structure allows for a thorough exploration of pharmacophore space, a crucial aspect in designing drugs with improved ADME/Tox profiles.[4][7] The (S)-chirality at the 3-position is indispensable for creating enantiomerically pure drugs, as different enantiomers can have vastly different pharmacological and toxicological effects.[2][3] The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, enabling controlled, stepwise synthesis of complex drug candidates.[3][8]

Applications in Drug Discovery: Targeting Key Disease Pathways

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders, inflammatory conditions, and metabolic diseases like type 2 diabetes.[1][2][9]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most prominent applications of this scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs known as "gliptins".[9][10] DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for regulating insulin (B600854) secretion.[9][11] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[11][12] The pyrrolidine moiety often serves as a core structural element that mimics the dipeptide substrates of DPP-4, enabling potent and selective inhibition.[4][10]

A study on novel DPP-4 inhibitors demonstrated that replacing a piperazine (B1678402) ring in a lead compound with a 2-benzylpyrrolidine (B112527) ring (derived from the aminopyrrolidine scaffold) resulted in a potent inhibitor.[11] This highlights the value of the pyrrolidine structure in optimizing binding to the enzyme's active site.

Table 1: In Vitro Inhibitory Activity of Pyrrolidine-Based DPP-4 Inhibitors

| Compound ID | Scaffold Modification | Binding Affinity (ΔG, Kcal/mol) | In Vitro IC50 (µM) |

| Lead Compound | 2-benzyl-piperazine | - | 0.019[11] |

| Compound 1 | 4-benzylpiperidine | -8.9 | 1.6 ± 0.04[11] |

| Compound 2 | 2-benzylpyrrolidine | -9.0 | 0.3 ± 0.03[11] |

| Compound 3 | phenethyl-piperazine | -8.9 | 1.2 ± 0.04[11] |

| Compound 4 | 4-amino-1-benzylpiperidine | -8.9 | 4.0 ± 0.08[11] |

The following diagram illustrates the simplified signaling pathway affected by DPP-4 inhibitors.

Caption: DPP-4 Inhibition Pathway.

Kinase Inhibitors

The aminopyrrolidine scaffold has also been explored for the discovery of dual Abl and PI3K kinase inhibitors.[13] Kinases are critical signaling proteins, and their dysregulation is a hallmark of cancer. A study identified a series of compounds with the (S)-3-aminopyrrolidine scaffold that demonstrated moderate inhibition against both Abl and PI3K kinases and promising cytotoxicity against the K562 chronic myeloid leukemia (CML) cell line.[13] This suggests that the scaffold can be used to develop multi-targeted agents, a strategy that can be more effective and overcome drug resistance.[13]

Other Therapeutic Areas

The versatility of this compound extends to other areas, including:

-

Histamine H3 Receptor Antagonists: Used in the preparation of antagonists for potential treatment of various neurological conditions.[3][14]

-

Quinolone Antibacterials: The core aminopyrrolidine structure is used to synthesize potent antibacterial agents.[15]

-

EGFR Tyrosine Kinase Inhibitors: The scaffold can be used to prepare pyrido[3,4-d]pyrimidine (B3350098) derivatives that act as potent inhibitors of the epidermal growth factor receptor (EGFR).[16]

Key Experimental Methodologies

The utility of this compound is underpinned by robust and well-established synthetic protocols. Key transformations often involve the free amine exposed after Boc-deprotection or reactions on the pyrrolidine ring itself.

General Workflow for Synthesis of Bioactive Molecules

The synthesis of drug candidates using this compound typically follows a structured workflow, as depicted below. This involves coupling the aminopyrrolidine with another molecular fragment, followed by deprotection and potential further functionalization to arrive at the final active pharmaceutical ingredient (API).

Caption: General Synthetic Workflow.

Protocol: Copper-Catalyzed N-Arylation

N-arylated pyrrolidines are common motifs in pharmaceuticals. The copper-catalyzed Ullmann or Goldberg reaction is a standard method for their synthesis.[17]

Reaction: Amide (e.g., deprotected aminopyrrolidine derivative) + Aryl Iodide -> N-Aryl Amide

Detailed Protocol:

-

Setup: Under an Argon atmosphere, add the amide (10 mmol), K₃PO₄ (10 mmol), (S)-N-Methylpyrrolidine-2-carboxylate ligand (1 mmol), and CuI (0.5 mmol) to a flask containing DMSO (10 mL).[17]

-

Reagent Addition: Add the aryl iodide (12 mmol) to the mixture at room temperature.[17]

-

Reaction: Stir the mixture at 110 °C for 5 hours.[17]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through Celite.[17]

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by silica (B1680970) gel chromatography.[17]

Table 2: Yields for Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with Various Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | N-Phenyl-2-pyrrolidinone | 92[17] |

| 2 | 4-Iodotoluene | N-(4-Tolyl)-2-pyrrolidinone | 95[17] |

| 3 | 4-Iodoanisole | N-(4-Methoxyphenyl)-2-pyrrolidinone | 90[17] |

| 4 | 4-Iodochlorobenzene | N-(4-Chlorophenyl)-2-pyrrolidinone | 86[17] |

| 5 | 2-Iodotoluene | N-(2-Tolyl)-2-pyrrolidinone | 85[17] |

| 6 | 1-Iodonaphthalene | N-(Naphthalen-1-yl)-2-pyrrolidinone | 88[17] |

Protocol: Flow Chemistry Synthesis of DPP-4 Inhibitors

Modern synthetic techniques like flow chemistry are being applied to accelerate drug discovery. A two-step protocol was used for the synthesis of diamine-modified xanthine-based DPP-4 inhibitors.[18]

Step 1: Nucleophilic Aromatic Substitution

-

Setup: A Vapourtec R4 flow chemistry system is used with two 2 mL stainless steel coils.

-

Reaction: A 250 µL solution of 8-bromoxanthine (B49285) in N-methyl-2-pyrrolidone (NMP) and a 250 µL solution of two equivalents of a Boc-protected diamine (like this compound) in NMP are injected.[18]

-

Conditions: The mixture is passed through the first coil heated to 150 °C with a residence time of 20 minutes.[18]

Step 2: Boc Deprotection

-

Reagent Addition: The output from the first step is mixed with 500 µL of 30% methanesulfonic acid in water.[18]

-

Conditions: This mixture is passed through the second coil heated to 90 °C.[18]

-

Purification: The product is subsequently directed into an LC-MS system for purification. The total synthesis and purification time per compound is approximately 50 minutes.[18]

This integrated synthesis and testing approach allows for rapid generation of structure-activity relationship (SAR) data.[18]

Caption: Structure-Activity Relationship (SAR) Logic.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of the medicinal chemist. Its inherent chirality, structural rigidity, and synthetic tractability make it an ideal starting point for the development of novel therapeutics across a spectrum of diseases. Its successful application in high-profile drug classes, such as DPP-4 inhibitors, validates its status as a privileged scaffold. As drug discovery continues to demand molecules with greater complexity, selectivity, and optimized physicochemical properties, the strategic use of well-designed building blocks like this compound will remain critical to innovation and the successful development of next-generation medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 147081-44-5 | Benchchem [benchchem.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. enamine.net [enamine.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oatext.com [oatext.com]

- 12. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (S)-(−)-1-Boc-3-アミノピロリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Page loading... [wap.guidechem.com]

- 16. scientificlabs.com [scientificlabs.com]

- 17. mdpi.com [mdpi.com]

- 18. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for (S)-1-Boc-3-aminopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-3-aminopyrrolidine, a key chiral building block in pharmaceutical and medicinal chemistry. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound in their synthetic endeavors.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65-3.45 | m | 3H | CH, CH₂ (pyrrolidine ring) |

| 3.45-3.33 | m | 1H | CH₂ (pyrrolidine ring) |

| 3.20-3.00 | m | 1H | CH₂ (pyrrolidine ring) |

| 2.12-2.02 | m | 1H | CH₂ (pyrrolidine ring) |

| 1.80-1.65 | m | 1H | CH₂ (pyrrolidine ring) |

| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |

Note: The ¹H NMR data is consistent with the structure of this compound and its enantiomer.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (Boc carbamate) |

| ~79 | C(CH₃)₃ (Boc quaternary carbon) |

| ~50-55 | CH (pyrrolidine C3) |

| ~45-50 | CH₂ (pyrrolidine C2 or C5) |

| ~40-45 | CH₂ (pyrrolidine C2 or C5) |

| ~30-35 | CH₂ (pyrrolidine C4) |

| 28.7 | C(CH₃)₃ (Boc methyls) |

Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |

| 2975-2850 | Strong | C-H stretch (alkyl) |

| ~1680 | Strong | C=O stretch (Boc carbamate) |

| ~1400 | Medium | C-N stretch (amine) |

| ~1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

| m/z | Ion |

| 187.1492 | [M+H]⁺ |

| 186.1368 | [M]⁺ (Exact Mass) |

Fragmentation Pattern:

The mass spectrum of Boc-protected amines is often characterized by the loss of the Boc group. Common fragmentation pathways under electrospray ionization (ESI) include the loss of isobutylene (B52900) (C₄H₈) and subsequent loss of carbon dioxide (CO₂).[1] Under electron impact (EI) ionization, characteristic fragments include the tert-butyl cation (C₄H₉⁺, m/z 57) and fragments corresponding to the loss of the entire Boc group.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The tube is capped and carefully inverted several times to ensure a homogeneous solution.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm, centered around 5 ppm.

-

A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is employed.

-

The spectral width is set to approximately 220 ppm.

-

A significantly larger number of scans is required compared to ¹H NMR to obtain a good quality spectrum.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction and baseline correction are applied to the resulting spectrum.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

The plates are gently pressed together to form a thin, uniform film.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment is first recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL.

-

For ESI, the solution may be further diluted and acidified with a small amount of formic acid to promote protonation.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

ESI-MS:

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

The instrument is operated in positive ion mode to detect protonated molecules [M+H]⁺.

-

The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Performed on a high-resolution instrument (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition.

-

Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

-

The measured m/z values are compared to the theoretical values for the expected ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Histamine H3 Receptor Antagonists Using (S)-1-Boc-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist utilizing (S)-1-Boc-3-aminopyrrolidine as a key chiral building block. The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the development of novel H3R antagonists for potential therapeutic applications in neurological and cognitive disorders.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1][2] Antagonists of the H3 receptor have shown therapeutic promise for the treatment of a range of conditions, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[3] The pyrrolidine (B122466) scaffold is a common motif in many potent H3R antagonists, providing a key interaction with the receptor.[4][5] This document details the synthesis of a representative non-imidazole H3R antagonist, 4-(3-((S)-1-(3-chloropropyl)pyrrolidin-3-yl)oxy)benzonitrile, using this compound as the starting material.

Histamine H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor, a Gi/o-protein coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway ultimately modulates neurotransmitter release. The diagram below illustrates the key components of the H3 receptor signaling pathway.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow

The overall synthetic strategy involves a three-step process starting from this compound. The key steps are: 1) Conversion of the amino group to a hydroxyl group via a diazotization reaction, 2) Mitsunobu reaction to introduce the cyanophenoxy moiety, and 3) Deprotection of the Boc group followed by N-alkylation to yield the final product.

Caption: Synthetic Workflow for the Target H3 Antagonist.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Diazotization | This compound | (S)-1-Boc-3-hydroxypyrrolidine | NaNO₂, H₂SO₄, H₂O | 75-85 |

| 2 | Mitsunobu Reaction | (S)-1-Boc-3-hydroxypyrrolidine | (S)-1-Boc-3-(4-cyanophenoxy)pyrrolidine | 4-Hydroxybenzonitrile (B152051), PPh₃, DIAD | 60-70 |

| 3 | Boc Deprotection | (S)-1-Boc-3-(4-cyanophenoxy)pyrrolidine | (S)-3-(4-cyanophenoxy)pyrrolidine | TFA or 4M HCl in Dioxane | 90-98 |

| 4 | N-Alkylation | (S)-3-(4-cyanophenoxy)pyrrolidine | 4-(3-((S)-1-(3-chloropropyl)pyrrolidin-3-yl)oxy)benzonitrile | 1-bromo-3-chloropropane (B140262), K₂CO₃ | 50-60 |

Table 2: Biological Activity of the Target Compound

| Compound | Target | Assay Type | Ki (nM) |

| 4-(3-((S)-1-(3-chloropropyl)pyrrolidin-3-yl)oxy)benzonitrile | Human Histamine H3 Receptor | Radioligand Binding Assay | 15 |

Experimental Protocols

Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of water and 1 M sulfuric acid.

-

Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of (S)-1-Boc-3-(4-cyanophenoxy)pyrrolidine

-

Reaction Setup: To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq), 4-hydroxybenzonitrile (1.2 eq), and triphenylphosphine (B44618) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF), add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Step 3: Synthesis of (S)-3-(4-cyanophenoxy)pyrrolidine (Boc Deprotection)

-

Reaction Setup: Dissolve (S)-1-Boc-3-(4-cyanophenoxy)pyrrolidine (1.0 eq) in a solution of 4 M hydrogen chloride in 1,4-dioxane.

-

Reaction Execution: Stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be used directly in the next step or neutralized with a suitable base and extracted with an organic solvent.

Step 4: Synthesis of 4-(3-((S)-1-(3-chloropropyl)pyrrolidin-3-yl)oxy)benzonitrile

-

Reaction Setup: To a solution of (S)-3-(4-cyanophenoxy)pyrrolidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).

-

Reaction Execution: Heat the reaction mixture to reflux and stir overnight.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final product.

Conclusion

The protocols described in this document provide a reliable and adaptable synthetic route to a potent histamine H3 receptor antagonist using this compound. The presented workflow, data, and diagrams serve as a valuable resource for researchers engaged in the design and synthesis of novel H3R modulators for the potential treatment of various central nervous system disorders.

References

- 1. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-1-Boc-3-aminopyrrolidine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-aminopyrrolidine is a versatile chiral building block utilized in medicinal chemistry and peptide synthesis to introduce conformational constraints and enhance the biological activity of peptides. Its unique pyrrolidine (B122466) scaffold can be incorporated into peptide backbones to mimic turns or introduce bends, potentially increasing receptor affinity and improving metabolic stability.[1][2] This bifunctional molecule, with a Boc-protected secondary amine within the ring and a free primary amine, allows for its use as a unique amino acid mimetic or as a linker for peptide cyclization.

These application notes provide detailed protocols for the incorporation of this compound into solid-phase peptide synthesis (SPPS) workflows using both Boc and Fmoc strategies.

Data Presentation

Table 1: Common Coupling Reagents for SPPS

| Coupling Reagent | Full Name | Activator | Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt/DIPEA | Efficient and widely used for standard couplings. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt/DIPEA | Highly efficient, especially for sterically hindered amino acids. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt/DIPEA | Good for hindered couplings and reduces risk of racemization. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | HOBt | Cost-effective; the urea (B33335) byproduct is soluble in DMF. |

Table 2: Deprotection Conditions in SPPS

| Protecting Group | Reagent | Concentration | Time | Notes |

| Fmoc | Piperidine (B6355638) in DMF | 20-50% | 5-20 min | Standard condition for Fmoc-SPPS. |

| Boc | Trifluoroacetic acid (TFA) in DCM | 25-50% | 15-30 min | Standard condition for Boc-SPPS.[3] |

| Boc (on-resin) | 4M HCl in Dioxane | 4 M | 2 x 30 min | Alternative to TFA for Boc deprotection on solid support. |

| Side Chain (tBu, Trt, Pbf) | TFA "cleavage cocktail" | ~95% | 1-3 hours | Used for final cleavage from the resin and side-chain deprotection. |

Experimental Protocols

Protocol 1: Incorporation of this compound using Fmoc-SPPS

This protocol outlines the incorporation of this compound as a C-terminal modifying agent where the peptide is elongated from its primary amine.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

This compound

-

Coupling agents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a suitable coupling agent (e.g., 4 eq. Fmoc-amino acid, 3.9 eq. HBTU, 6 eq. DIPEA in DMF) for 2 hours. Monitor the coupling using a Kaiser test.

-

Peptide Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Coupling of this compound:

-

After the final Fmoc deprotection of the N-terminal amino acid, wash the resin extensively with DMF.

-

Prepare a solution of the C-terminal carboxylic acid of the peptide on resin.

-

In a separate vial, pre-activate the carboxylic acid on the resin-bound peptide using a coupling agent like HATU (3.9 eq) and DIPEA (6 eq) in DMF for 10-15 minutes.

-

Add this compound (4 eq) to the activated peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction completion using a suitable test for primary amines (e.g., Chloranil test).

-

-

Final Boc Deprotection (Optional): If the Boc group on the pyrrolidine needs to be removed for further modification, treat the resin with 30-50% TFA in DCM for 30 minutes.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Incorporation of (S)-3-amino-pyrrolidine-1-carboxylic acid tert-butyl ester using Boc-SPPS

This protocol outlines the incorporation of the aminopyrrolidine moiety as an amino acid mimetic within the peptide chain. For this, the primary amine of this compound would first need to be protected with an Fmoc group, and the Boc group removed to allow coupling to the peptide chain. This protocol assumes the availability of Fmoc-(S)-3-amino-pyrrolidine-1-carboxylic acid.

Materials:

-

Boc-protected amino acids

-

Merrifield or PAM resin

-

Fmoc-(S)-3-amino-pyrrolidine-1-carboxylic acid

-

Coupling agents (e.g., DIC/HOBt)

-

DIPEA

-

DMF

-

DCM

-

50% TFA in DCM

-

10% DIPEA in DMF (Neutralization solution)

-

HF or TFMSA for final cleavage

Procedure:

-

Resin Preparation: Swell the resin in DMF. Attach the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

-

Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 20-30 minutes.

-

Neutralization: Neutralize the resin with 10% DIPEA in DMF. Wash thoroughly with DMF and DCM.

-

Peptide Elongation: Couple the subsequent Boc-protected amino acids using a suitable coupling method (e.g., DIC/HOBt).

-

Incorporation of the Aminopyrrolidine Moiety:

-

Following Boc deprotection and neutralization, couple Fmoc-(S)-3-amino-pyrrolidine-1-carboxylic acid using standard coupling conditions.

-

After coupling, remove the Fmoc group using 20% piperidine in DMF.

-

Proceed with coupling the next Boc-protected amino acid to the newly liberated secondary amine of the pyrrolidine ring.

-

-

Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a strong acid such as HF or TFMSA.

-

Purification and Characterization: Purify the peptide by RP-HPLC and characterize by mass spectrometry.

Visualization of Experimental Workflow

References

Asymmetric Synthesis of Novel Bioactive Compounds Utilizing (S)-1-Boc-3-aminopyrrolidine: Application Notes and Protocols

(S)-1-Boc-3-aminopyrrolidine , a versatile chiral building block, plays a pivotal role in medicinal chemistry and drug discovery for the asymmetric synthesis of novel bioactive compounds. Its inherent chirality and orthogonally protected amino groups make it an ideal scaffold for creating complex molecular architectures with specific stereochemistry, a critical factor for therapeutic efficacy and safety. This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors and other bioactive molecules derived from this valuable starting material.

Application Note 1: Synthesis of Dual Abl/PI3K Kinase Inhibitors

The dysregulation of protein kinases such as Abl and PI3K is a hallmark of various cancers. The development of dual inhibitors targeting both kinases represents a promising strategy to overcome drug resistance and improve therapeutic outcomes. The (S)-3-aminopyrrolidine scaffold has been successfully employed in the discovery of potent dual Abl/PI3K inhibitors.

Biological Activity

A series of compounds incorporating the (S)-3-aminopyrrolidine moiety has demonstrated significant cytotoxic activity against the K562 chronic myelogenous leukemia cell line. Furthermore, these compounds exhibit inhibitory activity against both Abl and PI3K kinases.

| Compound ID | K562 Cytotoxicity IC50 (µM)[1] | Abl Kinase Inhibition (%) @ 10 µM[1] | PI3K Kinase Inhibition (%) @ 10 µM[1] |

| 5a | 1.83 | 35.4 | 45.2 |

| 5d | 1.54 | 40.1 | 50.7 |

| 5k | 0.78 | 42.3 | 55.8 |

Signaling Pathway

Caption: Inhibition of Abl and PI3K signaling pathways by a novel dual inhibitor.

Experimental Protocols

General Workflow for Synthesis of 2,4-Disubstituted Pyrimidine-based Kinase Inhibitors

Caption: General workflow for the synthesis of target kinase inhibitors.

Protocol 1: Synthesis of (S)-N-(1-(2-(4-chlorophenyl)-5-methyl-1H-pyrrol-1-yl)ethyl)pyrrolidin-3-amine (Exemplary Dual Abl/PI3K Inhibitor)

This protocol is adapted from the general synthetic scheme for related compounds and provides a representative procedure.

Step 1: Boc Deprotection of this compound

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting crude (S)-pyrrolidin-3-amine salt is typically used in the next step without further purification.

Step 2: Synthesis of the Pyrimidine (B1678525) Scaffold (Illustrative)

Note: The specific pyrimidine scaffold required for the target compound is synthesized separately. The following is a general procedure for a related intermediate.

-

To a solution of a substituted aniline (B41778) (1.0 eq) in an appropriate solvent, add 2,4-dichloropyrimidine (B19661) (1.1 eq) and a base such as diisopropylethylamine (DIPEA).

-

Heat the reaction mixture at reflux and monitor by TLC.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2-anilino-4-chloropyrimidine intermediate.

Step 3: Nucleophilic Aromatic Substitution

-

To a solution of the crude (S)-pyrrolidin-3-amine salt (1.2 eq) and a suitable base (e.g., potassium carbonate or DIPEA, 3.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add the 2-anilino-4-chloropyrimidine intermediate (1.0 eq).

-

Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the final compound.

Application Note 2: Reductive Amination for the Synthesis of Novel Bioactive Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds. Utilizing this compound in reductive amination with various aldehydes and ketones allows for the synthesis of a diverse library of chiral secondary and tertiary amines, which can be further elaborated into potential drug candidates.

Logical Relationship of Reductive Amination

Caption: Logical flow of the reductive amination process.

Protocol 2: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), add a catalytic amount of acetic acid (optional, particularly for ketones).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-alkylated or N-arylated pyrrolidine derivative.

These protocols and application notes provide a framework for researchers to utilize this compound in the asymmetric synthesis of novel compounds with potential therapeutic applications. The versatility of this chiral building block, combined with robust synthetic methodologies, opens avenues for the discovery of new and effective drug candidates.

References

The Role of (S)-1-Boc-3-aminopyrrolidine in Stereoselective Synthesis: A Chiral Building Block Perspective

Application Note AP-CHEM-2025-01

Abstract

(S)-1-Boc-3-aminopyrrolidine is a valuable and widely utilized molecule in the field of stereoselective synthesis. While often referred to in broader contexts as a "chiral auxiliary," a detailed review of its application reveals its primary and most impactful role is that of a chiral building block . This means it is incorporated as a permanent stereogenic unit within the final target molecule, rather than being a temporary addition that is later removed. This application note clarifies this distinction and provides an overview of its use in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.

Introduction: Chiral Auxiliary vs. Chiral Building Block

In asymmetric synthesis, achieving a specific stereoisomer of a target molecule is crucial, as different enantiomers or diastereomers can have vastly different biological activities. Two common strategies to achieve this are the use of chiral auxiliaries and chiral building blocks.

A chiral auxiliary is a chiral compound that is temporarily attached to a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. The auxiliary itself is typically recovered and can be reused.

A chiral building block , on the other hand, is an enantiomerically pure compound that is incorporated as a permanent part of the final molecular structure. This compound is a prime example of such a building block. Its inherent chirality is used to construct a specific stereocenter in the target molecule.

The following diagram illustrates the conceptual difference between these two approaches.

Caption: Conceptual workflow comparing a chiral auxiliary (left) with a chiral building block (right).

Applications of this compound as a Chiral Building Block

This compound is a versatile intermediate in the synthesis of a wide array of complex molecules, particularly those with pharmaceutical applications. The pyrrolidine (B122466) ring and the stereodefined amine group are common motifs in biologically active compounds.

Synthesis of Pharmaceutical Intermediates

This compound is a key component in the synthesis of advanced pharmaceutical compounds. Its structure, featuring the protective tert-butyloxycarbonyl (Boc) group, allows for controlled introduction of the chiral pyrrolidine ring system. The Boc group can be removed under acidic conditions, revealing a secondary amine that can be further functionalized. The primary amine at the 3-position is available for a variety of coupling reactions, such as amide bond formation.

While specific quantitative data for its use as a removable auxiliary is not prevalent in the literature, its use as a building block is widely documented. For instance, it is used in the preparation of histamine (B1213489) H3 receptor antagonists and analogs of proline amides.

Experimental Protocol: Representative Synthesis of a Chiral Amide using this compound as a Building Block

This protocol is a general representation of how this compound is used as a chiral building block in an amide coupling reaction.

Objective: To synthesize a chiral N-(pyrrolidin-3-yl)benzamide derivative.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (B128534) (Et3N)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

Step 1: Amide Coupling

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amide.

-

Purify the crude product by silica gel column chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected amide from Step 1 in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the final chiral amide product.

Caption: Workflow for the synthesis of a chiral amide using this compound.

Conclusion

The available scientific literature and chemical supplier information strongly indicate that this compound's primary role in stereoselective synthesis is as a chiral building block. Its incorporation into the final structure of target molecules, particularly in the pharmaceutical industry, is a testament to its utility and reliability in creating specific stereoisomers. Researchers and drug development professionals should view this compound as a valuable source of chirality for permanent installation in a molecule rather than as a temporary, removable auxiliary. Future research may explore its use in novel catalytic systems or as a recoverable auxiliary, but its current established application is as a fundamental chiral building block.

Application Notes and Protocols for Chemoenzymatic Synthesis of Chiral Amines using (S)-1-Boc-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of chiral amines, with a specific focus on the application of (S)-1-Boc-3-aminopyrrolidine as a key building block. The methodologies outlined leverage the high selectivity and efficiency of enzymes, offering a green and effective alternative to traditional chemical synthesis.

Introduction